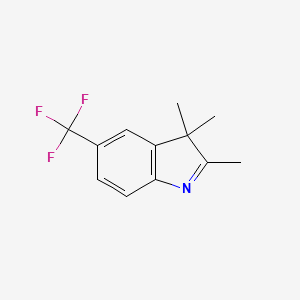

2,3,3-Trimethyl-5-(trifluoromethyl)indole

Description

Significance of Indole (B1671886) Derivatives in Organic Synthesis and Materials Science

Indole and its derivatives are fundamental building blocks in the synthesis of complex organic molecules. nih.gov Their rich chemistry allows for functionalization at various positions of the bicyclic ring system, enabling the construction of diverse molecular architectures. nih.gov In medicinal chemistry, the indole scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, leading to the development of numerous therapeutic agents. mdpi.com

Beyond pharmaceuticals, indole derivatives have found applications in materials science. Their inherent photophysical properties have been harnessed in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and dyes. finetechnology-ind.com The ability to tune the electronic characteristics of the indole ring through substitution makes it a versatile component in the creation of advanced materials with specific optical and electronic properties. acs.org

Strategic Importance of the Trifluoromethyl (CF3) Group in Contemporary Chemical Compounds

The trifluoromethyl group is a key functional group in the design of modern pharmaceuticals, agrochemicals, and materials. evitachem.comresearchgate.net Its introduction into an organic molecule can dramatically alter its properties in several ways:

Metabolic Stability: The strong carbon-fluorine bonds in the CF3 group are resistant to metabolic cleavage, which can enhance the in vivo half-life of a drug molecule. rsc.org

Lipophilicity: The CF3 group is highly lipophilic, which can improve a compound's ability to cross biological membranes. rsc.org

Binding Affinity: The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent. This can influence the electronic environment of a molecule, potentially leading to stronger interactions with biological targets. rsc.org

Conformational Effects: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, which can be crucial for its biological activity. researchgate.net

The development of new methods for trifluoromethylation is an active area of research, with chemists continuously seeking more efficient, safer, and cost-effective ways to introduce this important functional group. researchgate.net

Overview of 2,3,3-Trimethyl-5-(trifluoromethyl)indole within Advanced Chemical Research

While extensive research on 2,3,3-Trimethyl-5-(trifluoromethyl)indole is not widely documented in publicly available literature, its structure suggests significant potential in various areas of chemical research. The compound combines the 2,3,3-trimethyl-3H-indole (also known as indolenine) core with a trifluoromethyl group at the 5-position of the benzene (B151609) ring.

The indolenine scaffold itself is a valuable intermediate in the synthesis of cyanine (B1664457) dyes and other functional molecules. google.com The presence of the gem-dimethyl group at the 3-position prevents aromatization to a fully aromatic indole, leading to distinct reactivity.

The trifluoromethyl group at the 5-position is expected to significantly influence the electronic properties of the indolenine ring, making it more electron-deficient. This could impact its reactivity in, for example, electrophilic substitution reactions. Based on the known applications of related trifluoromethylated indoles and other heterocyclic compounds, 2,3,3-Trimethyl-5-(trifluoromethyl)indole could be a valuable building block or target molecule in the following areas:

Pharmaceutical and Agrochemical Research: Given the prevalence of trifluoromethylated compounds in drug discovery, this molecule could serve as a scaffold for novel bioactive agents. mdpi.comacs.org The combination of the indolenine core and the CF3 group might lead to unique pharmacological profiles.

Materials Science: The electronic and photophysical properties of this compound could be of interest for the development of new functional materials, such as fluorescent probes or components for electronic devices.

Chemical Synthesis: As a functionalized building block, it could be used in the synthesis of more complex molecules, where the trifluoromethyl group imparts specific desired properties to the final product.

Further research is necessary to fully explore the chemical and physical properties of 2,3,3-Trimethyl-5-(trifluoromethyl)indole and to realize its potential applications in advanced chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trimethyl-5-(trifluoromethyl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N/c1-7-11(2,3)9-6-8(12(13,14)15)4-5-10(9)16-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLQKRMDHCPJLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 2,3,3 Trimethyl 5 Trifluoromethyl Indole

Reactivity of the Indole (B1671886) Nucleus in the Presence of the Trifluoromethyl Group

The presence of a trifluoromethyl (CF3) group at the C5 position significantly influences the electronic properties of the indole ring. As a potent electron-withdrawing group, it deactivates the benzene (B151609) portion of the molecule towards electrophilic attack and can influence the reactivity of the heterocyclic pyrrole (B145914) ring.

Electrophilic Aromatic Substitution Reactions on the Indole Ring

Indoles are characteristically π-excessive heterocycles, making them highly susceptible to electrophilic attack, which typically occurs at the C3 position. However, in 2,3,3-trimethyl-5-(trifluoromethyl)indole, this position is sterically hindered by two methyl groups. This structural feature redirects electrophilic attack to other positions on the indole scaffold. The electron-withdrawing nature of the C5-trifluoromethyl group deactivates the benzene ring, making electrophilic substitution on this part of the molecule less favorable than on the pyrrole ring.

Research on analogous 2,3,3-trimethyl-3H-indoles has shown that electrophilic attack can occur at the C2-methyl group. A prominent example is the Vilsmeier-Haack reaction . When 2,3,3-trimethyl-3H-indoles are treated with the Vilsmeier reagent (formed from phosphoryl chloride and dimethylformamide), formylation occurs not on the ring itself, but on the C2-methyl group. This leads to the formation of (indol-2-ylidene)malondialdehydes, which are versatile intermediates for synthesizing other heterocyclic systems. sid.irorgchemres.org For instance, the Vilsmeier-Haack reaction on 2,3,3-trimethyl-3H-benzo[g]indole yields the corresponding malondialdehyde, demonstrating the reactivity of the C2-methyl position. sid.irorgchemres.org

Halogenation reactions on indoles are also common. While the C3 position is the usual site of attack, studies on 2-(trifluoromethyl)indole show that halogenation proceeds readily at C3. nih.gov In the case of 2,3,3-trimethyl-5-(trifluoromethyl)indole where C3 is blocked, halogenation would be expected elsewhere. Further bromination of 3-bromo-2-(trifluoromethyl)indole has been shown to occur at the C5 position, indicating that despite the presence of one deactivating group, the benzene ring can still undergo electrophilic substitution. nih.gov Enzymatic halogenation has also been shown to be effective for various indole derivatives, typically favoring the C3 position, but C5 and other positions can be targeted depending on the substrate and enzyme. nih.gov

Nitration of indoles bearing electron-withdrawing groups at C3 has been observed to direct the incoming nitro group to the C6 and C4 positions of the benzene ring. umn.edu Given the deactivating effect of the CF3 group already at C5, further substitution on the benzene ring of the target compound would likely be challenging and require harsh conditions.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on 2,3,3-Trimethyl-5-(trifluoromethyl)indole

| Reaction Type | Reagent | Predicted Site of Attack | Predicted Product Type | Reference |

| Vilsmeier-Haack | POCl₃, DMF | C2-Methyl Group | 2-(Indol-2-ylidene)malondialdehyde | sid.irorgchemres.org |

| Halogenation | Br₂, NBS, etc. | Benzene Ring (e.g., C4, C6, C7) | Aryl-halogenated indole | nih.gov |

| Nitration | HNO₃, H₂SO₄ | Benzene Ring (e.g., C4, C6) | Aryl-nitrated indole | umn.edu |

This table is predictive and based on reactivity trends of structurally similar indole derivatives.

Nucleophilic Additions and Substitutions

The indole ring is generally electron-rich and thus not prone to nucleophilic attack unless activated by strongly electron-withdrawing substituents. sci-hub.se The trifluoromethyl group at C5 in 2,3,3-trimethyl-5-(trifluoromethyl)indole makes the benzene ring electron-deficient and potentially susceptible to nucleophilic aromatic substitution (SNA_r), although this typically requires a suitable leaving group on the ring.

More relevant to the 3H-indole (indolenine) tautomer is the possibility of nucleophilic addition. The C2 position of the indolenine, being part of an imine-like C=N bond, is electrophilic. While direct nucleophilic attack on unactivated 3H-indoles is uncommon, the presence of the C5-CF3 group could enhance the electrophilicity of the C2 position. Studies on nitro-substituted indoles have shown that Grignard reagents can add to the indole ring. sci-hub.se For example, 5-nitroindole (B16589) undergoes alkylation at the adjacent C4 position. sci-hub.se This suggests that sufficiently strong nucleophiles might react with 2,3,3-trimethyl-5-(trifluoromethyl)indole, potentially at the C2 position or on the benzene ring. However, specific examples involving this compound class are not widely documented.

Multicomponent Reaction Incorporations of Indole Systems

Multicomponent reactions (MCRs) are highly efficient synthetic strategies for building molecular complexity in a single step. frontiersin.org While many indole-based MCRs utilize the nucleophilicity of the C3 position, this pathway is blocked in 2,3,3-trimethyl-5-(trifluoromethyl)indole. acs.org

However, the reactivity of the C2-methyl group in 2,3,3-trimethyl-3H-indoles opens avenues for their participation in MCRs. As established in the Vilsmeier-Haack reaction, the C2-methyl group can be activated to form an enamine-like intermediate, which can then react with other components. sid.irorgchemres.org For example, the malondialdehyde products from the Vilsmeier reaction can undergo subsequent condensation with hydrazines to form pyrazole-substituted indoles in a one-pot or sequential process. sid.ir

Another important reaction for 2,3,3-trimethyl-3H-indoles is their condensation with aldehydes to form larger, often photochromic, molecules like spiropyrans. For instance, the quaternized derivative, 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indolium bromide, readily condenses with 5-nitrosalicylaldehyde in a multicomponent fashion to yield a spiropyran. rsc.org This highlights a reaction pathway where the C2-methylene of the quaternized indole acts as the key reactive site.

Table 2: Potential Multicomponent Reactions of 2,3,3-Trimethyl-5-(trifluoromethyl)indole Derivatives

| Reaction Type | Key Reactants | Key Intermediate | Final Product Class | Reference |

| Vilsmeier-Pyrazole Synthesis | Vilsmeier Reagent, Hydrazine | Indol-2-ylidene-malondialdehyde | 2-(Pyrazol-4-yl)-3H-indole | sid.irorgchemres.org |

| Spiropyran Synthesis | Salicylaldehyde derivative | Quaternized N-alkyl indolium | Spiro[chromene-2,2'-indoline] | rsc.org |

This table outlines potential reaction pathways based on known reactivity of the 2,3,3-trimethyl-3H-indole scaffold.

Transformations Involving the Trifluoromethyl Substituent

Further Chemical Modifications of the CF₃ Moiety (if applicable to this compound class)

The trifluoromethyl group is known for its high stability, which is a primary reason for its incorporation into pharmaceuticals and materials. princeton.edunih.gov The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group generally inert to many chemical reagents.

Direct chemical transformation of an aromatic CF₃ group is challenging and typically requires harsh conditions or specialized reagents. Recent advances have demonstrated that selective C-F bond activation and transformation can be achieved, but these methods often rely on the presence of specific neighboring functional groups that can direct the reaction. For example, methods have been developed for the transformation of CF₃ groups into difluoromethylene or ketone moieties, but these often require an ortho-hydrosilyl group or proceed via complex catalytic cycles involving C-F bond cleavage and arylation. tcichemicals.com

For a molecule like 2,3,3-trimethyl-5-(trifluoromethyl)indole, which lacks such a directing group adjacent to the CF₃ substituent, direct chemical modification of the trifluoromethyl group itself is not considered a readily applicable synthetic pathway under standard laboratory conditions. Its primary role remains as a stable, electron-withdrawing modulator of the indole's chemical properties.

Formation of Complex Polycyclic and Fused Indole Architectures

Substituted indoles are valuable building blocks for the synthesis of complex polycyclic and fused heterocyclic systems, many of which are found in natural products and pharmaceutically active compounds. rsc.orgrsc.orgnih.gov For 2,3,3-trimethyl-5-(trifluoromethyl)indole, the formation of such architectures can be envisaged through reactions that involve either the C2-methyl group or the benzene ring.

One established strategy involves the initial functionalization of the C2-methyl group, as seen in the Vilsmeier-Haack reaction, followed by an intramolecular or intermolecular cyclization. The resulting (indol-2-ylidene)malondialdehyde can be condensed with binucleophiles to construct new fused rings. For example, reaction with aryl hydrazines leads to pyrazole-fused systems. sid.irorgchemres.org

Furthermore, 3H-indoles can participate in cycloaddition reactions. For instance, iodine-mediated intramolecular cyclization of enamines is a known route to 3H-indoles, which can then undergo further reactions like [3+2] cycloadditions with suitable dienophiles to create fused polycyclic structures. acs.org

Photochemical cyclization is another powerful tool. Dehydrogenative photocyclization of 3-styryl indoles is used to synthesize benzo[a]carbazoles. nih.gov While this specific reaction occurs at the C3 position, it illustrates the potential of the indole core to participate in annulation reactions to build larger aromatic systems. A similar strategy could potentially be developed by first installing a suitable group at the C7 position of the indole, followed by cyclization.

Table 3: Strategies for the Synthesis of Fused Architectures from 3H-Indole Scaffolds

| Synthetic Strategy | Key Transformation | Resulting Architecture | Reference |

| Vilsmeier-Haack/Cyclocondensation | Reaction of C2-methyl, then condensation with a binucleophile | Pyrazole-fused indoles | sid.irorgchemres.org |

| Cycloaddition Reactions | [3+2] cycloaddition of the 3H-indole with an alkyne | Fused pyrrolo[2,3-b]indole-type systems | acs.org |

| Intramolecular Cyclization | Intramolecular Friedel-Crafts type reaction of a tethered group | Fused indoline/indole systems | rsc.orgacs.org |

| Photocyclization | Photoinduced dehydrogenative annulation | Benzo[a]carbazoles (from 3-styrylindoles) | nih.gov |

This table summarizes general strategies that could be adapted for the elaboration of the 2,3,3-trimethyl-5-(trifluoromethyl)indole core.

Annulation Reactions

Annulation reactions are a class of chemical transformations that involve the formation of a new ring onto a pre-existing molecule. In the context of indole chemistry, these reactions are pivotal for the construction of complex polycyclic indole alkaloids and related functional materials.

A comprehensive search of the scientific literature reveals no specific examples of annulation reactions involving 2,3,3-Trimethyl-5-(trifluoromethyl)indole. While annulation reactions of various other indole derivatives are well-documented, research explicitly detailing the use of this particular trifluoromethylated trimethylindole as a substrate in such transformations is not available at present.

Cycloaddition Reactions

Cycloaddition reactions, which involve the formation of a cyclic product from two or more unsaturated molecules, are powerful tools for the synthesis of complex cyclic systems. For indole derivatives, cycloadditions can occur across different positions of the indole nucleus, leading to a diverse array of heterocyclic structures.

Despite the broad utility of cycloaddition reactions in indole chemistry, there is no specific information available in the scientific literature regarding cycloaddition reactions of 2,3,3-Trimethyl-5-(trifluoromethyl)indole. Research on the participation of this compound in cycloaddition processes has not been reported.

Stereoselective Synthesis and Chiral Indole Derivatives

The development of stereoselective methods for the synthesis of chiral indole derivatives is a highly active area of research, driven by the demand for enantiomerically pure compounds in medicinal chemistry and materials science.

Atroposelective Synthesis Methodologies for Indole-Based Systems

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond. The atroposelective synthesis of indole-based systems, where a chiral axis is installed, has emerged as a significant strategy for accessing novel chiral ligands, catalysts, and biologically active molecules.

There are currently no published studies on the atroposelective synthesis of systems directly derived from 2,3,3-Trimethyl-5-(trifluoromethyl)indole. The development of atroposelective methodologies specifically targeting this compound or its close derivatives has not been described in the available scientific literature.

Advanced Applications of 2,3,3 Trimethyl 5 Trifluoromethyl Indole and Its Derivatives in Chemical Science

Applications in Functional Materials Chemistry

The structural characteristics of 2,3,3-Trimethyl-5-(trifluoromethyl)indole, particularly its indole (B1671886) core acting as an electron donor and the trifluoromethyl group as a potent electron acceptor, position it as a candidate for creating materials with tailored electronic and optical properties.

Integration into Optoelectronic Systems (e.g., Dye-Sensitized Solar Cells)

Indole and its fused heterocyclic derivatives have been extensively investigated as key components in metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs). researchgate.net These compounds typically function as the electron donor (D) unit in a Donor-π Bridge-Acceptor (D-π-A) architecture, which is crucial for efficient light harvesting and charge separation. nih.gov The planarity of the indole system facilitates effective intramolecular charge transfer (ICT), a fundamental process for generating photocurrent. researchgate.net

Given these precedents, 2,3,3-Trimethyl-5-(trifluoromethyl)indole is a promising scaffold for DSSC sensitizers. The indole ring can serve as the electron donor, while the trifluoromethyl group at the 5-position acts as a strong electron-withdrawing group, enhancing the D-A character of the molecule. This substitution pattern is known to lead to a bathochromic (red-shifted) emission, which is advantageous for absorbing a broader spectrum of sunlight. rsc.org

Role in Polymer and Specialty Chemical Industries

The indole scaffold is recognized for its versatility, finding use in the polymer and dye industries. rsc.org Derivatives of indole are incorporated into photochromic materials, which have applications in specialty areas like Building Integrated Photovoltaics (BIPV), where the reversible transformation between two forms with different absorption spectra allows for the creation of "smart windows" with tunable transparency. nih.gov

While specific industrial applications for 2,3,3-Trimethyl-5-(trifluoromethyl)indole are not widely documented, its properties suggest potential uses. The trifluoromethyl group is known to enhance thermal stability, lipophilicity, and metabolic stability in molecules. These characteristics could make it a valuable monomer or additive in the synthesis of specialty polymers with enhanced durability, specific solubility profiles, or resistance to chemical degradation.

Development of Advanced Fluorescent Probes and Molecular Sensors

Indole derivatives are a cornerstone in the development of fluorescent probes due to their inherent photophysical properties, which can be finely tuned through chemical modification. nih.gov The compound 2,3,3-Trimethyl-5-(trifluoromethyl)indole embodies the key features required for creating sophisticated molecular sensors.

Design Principles for Indole-Based Fluorophores

The design of highly effective indole-based fluorophores frequently relies on the Donor-π-Acceptor (D-π-A) concept. mdpi.comnih.gov In this framework, the electron-rich indole ring system typically serves as the donor. The photophysical properties, such as absorption and emission wavelengths, can be precisely controlled by introducing electron-donating or electron-withdrawing groups at specific positions on the indole scaffold. rsc.org

Key design principles include:

Substitution Tuning: Introducing substituents at the 3 and 5-positions of the indole ring can induce blue or red shifts in the fluorescence spectrum. Attaching a strong electron-withdrawing group, such as trifluoromethyl (-CF₃), generally results in a bathochromic (red) shift. rsc.org

Intramolecular Charge Transfer (ICT): The D-π-A structure promotes ICT upon photoexcitation. In a molecule like 2,3,3-Trimethyl-5-(trifluoromethyl)indole, the trifluoromethyl group's strong electron-absorbing nature can cause a reversal in the molecule's polarity upon excitation. This leads to the Highest Occupied Molecular Orbital (HOMO) being localized on the indole ring (D) and the Lowest Unoccupied Molecular Orbital (LUMO) concentrating on the trifluoromethyl-bearing part of the molecule (A), confirming a strong D-π-A character. mdpi.com

Receptor Integration: The indole fluorophore can be combined with various receptor units that bind to specific analytes (ions, molecules), causing a measurable change in the fluorescence signal. rsc.org

A study on a related derivative, 2-(4-(trifluoromethyl)phenyl)-3,3-dimethyl-3H-indole (FI), illustrates these principles effectively. The trifluoromethylphenyl group acts as the acceptor, while the indole moiety is the donor, creating a classic D-π-A system. mdpi.com

Elucidation of Photophysical Mechanisms in Indole-Containing Systems

The fluorescence behavior of indole derivatives is governed by several key photophysical mechanisms:

Solvatochromism: Many indole-based D-π-A compounds exhibit positive solvatochromism, where their fluorescence emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. mdpi.comnih.gov This phenomenon is a hallmark of an ICT process and suggests a π–π* electronic transition, where the excited state is more polar than the ground state. rsc.org

Protonation Effects: The nitrogen atom within the indole ring can act as an alkaline center. Protonation of this nitrogen, typically in acidic conditions, can dramatically alter the electronic structure and, consequently, the absorption and fluorescence properties of the molecule. mdpi.comnih.gov This sensitivity to protons is the basis for their use as pH sensors.

Excited-State Reactions: In some cases, such as with 5-hydroxyindoles in acidic solutions, fluorescence can arise from a proton-transfer reaction that occurs only in the excited state. nih.gov

The table below summarizes the photophysical properties of a representative trifluoromethyl-containing indole derivative (FI) in various solvents, demonstrating the solvatochromic effect.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|

| n-Hexane | 355 | 410 | 55 |

| Toluene (B28343) | 364 | 422 | 58 |

| Dichloromethane (DCM) | 368 | 460 | 92 |

| Tetrahydrofuran (THF) | 366 | 468 | 102 |

| Acetonitrile (ACN) | 364 | 502 | 138 |

Utility in Advanced Imaging Techniques and Sensing (e.g., Fluorescence Imaging, pH-Sensing)

The tunable and environment-sensitive fluorescence of indole derivatives makes them excellent candidates for advanced sensing and imaging applications. rsc.orgmdpi.com

Fluorescence Imaging: Indole-based probes have been successfully applied to bioimaging in living cells. nih.gov Their ability to operate in the visible near-infrared (NIR) region is particularly advantageous as it minimizes photodamage to biological samples. mdpi.com Some derivatives have demonstrated excellent cell membrane permeability, a crucial property for intracellular imaging. rsc.org

pH Sensing: The sensitivity of the indole nitrogen to protonation is widely exploited for pH sensing. mdpi.comnih.gov Indole derivatives can be designed as ratiometric or "off-on" fluorescent sensors for detecting pH changes in specific cellular compartments like lysosomes or across the cytoplasm. rsc.orgacs.org For instance, the addition of trifluoroacetic acid (TFA) to solutions of indole derivatives can cause dramatic and distinct changes in color and fluorescence, allowing for the creation of colorimetric pH sensors. mdpi.com

The table below details the pH-sensing response of a related trifluoromethyl-indole derivative (FI), showcasing its potential for creating visual and fluorescent pH indicators.

| Condition | Absorption Peak (nm) | Observed Color | Fluorescence Response |

|---|---|---|---|

| Initial State (in THF) | 366 | Colorless | Blue Emission |

| After TFA Addition | 410 | Yellow | Fluorescence Quenched |

These properties underscore the significant utility of the 2,3,3-Trimethyl-5-(trifluoromethyl)indole scaffold in developing the next generation of smart materials and molecular sensors for diverse scientific and technological fields.

Catalytic and Ligand Design Applications

The indole scaffold is a privileged structure in medicinal chemistry and has gained significant traction in the field of asymmetric catalysis. The unique electronic properties and structural rigidity of indole derivatives make them excellent candidates for the design of novel chiral ligands and organocatalysts. The introduction of a trifluoromethyl group at the 5-position, as seen in 2,3,3-trimethyl-5-(trifluoromethyl)indole, can further modulate the electronic and steric properties, offering potential advantages in catalytic applications.

Engineering of Indole-Derived Chiral Catalysts and Ligands

The development of efficient and highly selective enantioselective catalysts is a cornerstone of modern organic synthesis. Indole derivatives have been successfully employed as core structures in the engineering of chiral ligands for a variety of metal-catalyzed reactions. The design of these ligands often leverages the inherent nucleophilicity of the indole C3 position or the ability to functionalize the indole nitrogen and benzene (B151609) ring. nih.gov

The structural features of 2,3,3-trimethyl-5-(trifluoromethyl)indole make it a promising platform for ligand design. The gem-dimethyl group at the C3 position blocks this site, directing functionalization to other positions, such as the indole nitrogen or the C2-methyl group. The electron-withdrawing nature of the trifluoromethyl (CF₃) group at the C5 position can significantly influence the electron density of the indole ring system. This modification can impact the binding affinity of the ligand to a metal center and the electronic properties of the resulting metal complex, which in turn can affect catalytic activity and enantioselectivity. nih.gov

Chiral ligands derived from indoles often incorporate stereogenic centers that create a chiral environment around the metal center. For instance, chiral phosphine (B1218219) ligands, which are pivotal in many transition-metal-catalyzed reactions, can be synthesized incorporating an indole framework. The synthesis of such ligands might involve the functionalization of the indole nitrogen with a chiral side chain bearing a phosphine group. The rigidity of the indole scaffold, combined with the steric and electronic influence of substituents like the trimethyl and trifluoromethyl groups, can restrict the conformational flexibility of the resulting metal complex, leading to higher stereocontrol in catalytic transformations. uwindsor.ca This constrained environment is crucial for differentiating between diastereomeric transition states, which is the basis for enantioselectivity. uwindsor.ca

Table 1: Potential Strategies for Engineering Chiral Ligands from 2,3,3-Trimethyl-5-(trifluoromethyl)indole

| Modification Site | Potential Ligand Type | Rationale |

| Indole Nitrogen (N1) | N-Heterocyclic Carbenes (NHCs), Phosphine-Amine Ligands | Introduction of chiral substituents on the nitrogen atom to create a chiral pocket around the metal center. The CF₃ group can tune the donor strength of the ligand. |

| C2-Methyl Group | Phosphine-Indole Ligands | Functionalization of the C2-methyl group to introduce a coordinating phosphine moiety. The proximity to the indole ring can create a bidentate ligand. |

| Benzene Ring | Bisoxazoline (BOX) type ligands | The benzene part of the indole can be used as a backbone for constructing C₂-symmetric ligands like BOX ligands, known for their effectiveness in asymmetric catalysis. nih.gov |

Contribution to Transition Metal Catalysis and Organocatalysis Research

Indole derivatives are central to advancements in both transition metal catalysis and organocatalysis, particularly in asymmetric Friedel-Crafts reactions. bohrium.com The indole ring acts as an excellent nucleophile, reacting with a wide range of electrophiles to form new carbon-carbon bonds. The development of catalytic asymmetric versions of these reactions provides efficient access to chiral indole-containing molecules, which are valuable in drug discovery. nih.gov

In the realm of organocatalysis , small organic molecules, often derived from natural products, are used to catalyze reactions. Chiral phosphoric acids and thiourea-based catalysts have been successfully used to activate electrophiles towards nucleophilic attack by indoles in an enantioselective manner. While 2,3,3-trimethyl-5-(trifluoromethyl)indole itself is not a catalyst, its derivatives could be. For instance, functionalizing the indole nitrogen with a group capable of hydrogen bonding could lead to new organocatalysts. The presence of the CF₃ group could again play a crucial role in tuning the acidity or hydrogen-bonding capability of the catalytic moiety. rsc.org The development of catalysts for reactions involving trifluoromethylated substrates is an active area of research. rsc.orgnih.gov

Contributions to Contemporary Dye Chemistry

Indole derivatives are fundamental precursors in the synthesis of a wide variety of dyes, most notably cyanine (B1664457) and azo dyes. The resulting dyes often exhibit vibrant colors and interesting photophysical properties, making them suitable for applications ranging from textile coloring to advanced biomedical imaging. The specific substitution pattern of the indole precursor, such as in 2,3,3-trimethyl-5-(trifluoromethyl)indole, is a critical determinant of the final dye's characteristics.

Synthetic Methodologies for Indole-Based Dyes (e.g., Cyanine Dyes, Azo Dyes)

The synthesis of dyes based on the 2,3,3-trimethyl-indole (indolenine) framework typically begins with the construction of the indole ring itself, followed by specific reactions to form the chromophoric system.

Fischer Indole Synthesis: A common route to the indolenine core is the Fischer indole synthesis. This involves the reaction of a substituted phenylhydrazine (B124118) with a ketone, in this case, methyl isopropyl ketone, under acidic conditions. mdpi.com To obtain the 5-(trifluoromethyl) substituted indole, one would start with (4-(trifluoromethyl)phenyl)hydrazine. The resulting 2,3,3-trimethyl-5-(trifluoromethyl)-3H-indole can then be further functionalized.

Cyanine Dyes: Cyanine dyes are characterized by two nitrogen-containing heterocycles linked by a polymethine chain. The synthesis of cyanine dyes from an indolenine precursor generally involves two key steps:

Quaternization: The indolenine is alkylated at the nitrogen atom to form a quaternary indolium salt. This salt is a key intermediate that contains a reactive methyl group at the C2 position. mdpi.comgoogle.com

Condensation: The indolium salt is then condensed with a polymethine-chain precursor. For example, to form a trimethine cyanine dye (Cy3 type), two equivalents of the indolium salt are reacted with triethyl orthoformate in the presence of a base like pyridine (B92270) or triethylamine. google.com To create asymmetric cyanines, a stepwise condensation can be employed. nih.gov

Azo Dyes: Azo dyes contain the characteristic azo group (-N=N-) connecting two aromatic rings. The synthesis of azo dyes from an indole derivative requires the presence of an amino group on the indole ring. lpnu.uaresearchgate.net The synthesis proceeds via a two-step process known as diazotization and coupling:

Diazotization: An aromatic primary amine, in this case, 2,3,3-trimethyl-3H-indolenin-5-amine, is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. lpnu.uaunb.canih.gov

Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with a coupling component, which is an electron-rich aromatic compound such as another indole molecule, a phenol, or an aniline (B41778). lpnu.uayoutube.com The coupling reaction is an electrophilic aromatic substitution. youtube.com

Table 2: General Synthetic Pathways for Indole-Based Dyes

| Dye Type | Precursor Requirement | Key Reaction Steps | Typical Reagents |

| Cyanine Dyes | 2,3,3-trimethyl-3H-indole derivative | 1. N-Alkylation (Quaternization)2. Condensation | 1. Alkyl halide2. Triethyl orthoformate, Pyridine google.com |

| Azo Dyes | 2,3,3-trimethyl-3H-indolenin-5-amine | 1. Diazotization2. Azo Coupling | 1. NaNO₂, HCl lpnu.ua2. Electron-rich aromatic coupler lpnu.ua |

Investigation of Dye Photophysical Performance

The photophysical properties of a dye, such as its absorption and emission wavelengths, molar extinction coefficient, and fluorescence quantum yield, are determined by its chemical structure. The incorporation of a 2,3,3-trimethyl-5-(trifluoromethyl)indole moiety into a dye is expected to significantly influence these properties.

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group and is known to affect the electronic structure of chromophores. nih.gov Its inclusion in a dye molecule can lead to several effects:

Bathochromic Shift: The CF₃ group can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system, often resulting in a bathochromic (red) shift in both the absorption and emission spectra compared to non-fluorinated analogues.

Quantum Yield: The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, can be either enhanced or quenched depending on the specific molecular structure and the solvent environment. In some systems, the CF₃ group has been shown to improve quantum yields. nih.gov

Photostability: Trifluoromethylated compounds often exhibit increased chemical and thermal stability. This can translate to improved photostability, which is a crucial parameter for fluorescent dyes used in applications requiring prolonged light exposure, such as fluorescence microscopy. nih.gov

Stokes Shift: The Stokes shift, the difference between the absorption and emission maxima, is an important characteristic, especially for applications in fluorescence imaging, as a large Stokes shift facilitates the separation of excitation and emission signals. nih.gov The polarity of the CF₃ group can influence the excited state dipole moment and thus affect the Stokes shift, particularly in polar solvents.

The photophysical properties of cyanine dyes are highly tunable by altering the length of the polymethine chain and the nature of the heterocyclic nuclei. nih.govresearchgate.net For dyes derived from 2,3,3-trimethyl-5-(trifluoromethyl)indole, one would anticipate absorption and emission maxima in the visible to near-infrared (NIR) region, with the exact wavelengths depending on the full structure of the dye.

Table 3: Expected Influence of the 5-CF₃ Group on Photophysical Properties of Indole-Based Dyes

| Photophysical Property | Expected Effect of 5-CF₃ Group | Rationale |

| Absorption Maximum (λ_abs) | Bathochromic (Red) Shift | Electron-withdrawing nature lowers LUMO energy. nih.gov |

| Emission Maximum (λ_em) | Bathochromic (Red) Shift | Consequence of the lowered excited state energy. |

| Fluorescence Quantum Yield (Φf) | Potentially Increased | Can reduce non-radiative decay pathways. nih.gov |

| Photostability | Increased | C-F bonds are strong; CF₃ group can protect the chromophore from photo-oxidation. nih.gov |

| Stokes Shift | May be influenced by solvent polarity | The CF₃ group alters the electronic distribution in the ground and excited states. nih.gov |

Structure Property Relationships and Electronic Modulation in Trifluoromethylated Indole Systems

Impact of Trifluoromethyl Substitution on Electronic Properties of the Indole (B1671886) Core

The placement of a trifluoromethyl group on the indole scaffold instigates a significant redistribution of electron density, fundamentally altering the electronic character of the heterocyclic system. This modulation is a direct consequence of the unique electronic effects exerted by the -CF3 moiety.

Unlike substituents with available lone pairs, such as halogens like fluorine or chlorine, the trifluoromethyl group does not possess a significant positive resonance effect (+R). researchgate.netlibretexts.org Its influence is almost purely inductive. researchgate.net This strong and persistent electron withdrawal deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted indole. vaia.com The decreased electron density is not localized to the point of attachment but is delocalized across the entire indole core, influencing the reactivity of distant positions, including the nitrogen atom and the C2-C3 double bond of the pyrrole (B145914) moiety.

Table 1: Comparison of Electronic Effects of Substituents

| Substituent | Primary Electronic Effect | Impact on Aromatic Ring |

|---|---|---|

| -CF₃ | Strong Inductive Withdrawal (-I) | Strong deactivation |

| -CH₃ | Inductive Donation (+I) | Weak activation |

| -Cl | Inductive Withdrawal (-I), Resonance Donation (+R) | Weak deactivation |

| -NO₂ | Strong Inductive (-I) & Resonance Withdrawal (-R) | Strong deactivation |

This table provides a qualitative comparison of the electronic influence of the trifluoromethyl group versus other common substituents.

Modulation of Intermolecular Interactions through Fluorine Substitution

The substitution of hydrogen with fluorine, particularly in the form of a -CF3 group, significantly modifies a molecule's ability to engage in intermolecular interactions, which is fundamental to its behavior in condensed phases and its recognition by other molecules.

The trifluoromethyl group alters the molecular recognition profile of the indole core through several mechanisms. Firstly, the -CF3 group is highly lipophilic, with a Hansch π parameter of +0.88, meaning it can enhance hydrophobic interactions. mdpi.com This property can strengthen the binding of the molecule to hydrophobic pockets in larger host molecules or biological targets.

Secondly, the electronic perturbations caused by the -CF3 group affect the hydrogen-bonding capabilities of the indole. The strong electron withdrawal decreases the electron density on the indole N-H proton (if present and not substituted), making it a better hydrogen bond donor. Conversely, the electron density of the aromatic π-system is reduced, which can weaken π-π stacking interactions compared to electron-rich indoles. acs.org

Furthermore, the fluorine atoms in the -CF3 group, while not strong hydrogen bond acceptors, can participate in various non-covalent interactions, including dipole-dipole and other electrostatic interactions. mdpi.commdpi.com These unique interactions, combined with the group's steric bulk and lipophilicity, create a distinct molecular recognition footprint for 2,3,3-Trimethyl-5-(trifluoromethyl)indole compared to its non-fluorinated or methyl-substituted counterparts. mdpi.com This alteration is a key strategy in medicinal chemistry for fine-tuning the binding affinity and selectivity of drug candidates. mdpi.commdpi.com

Computational and Theoretical Investigations of 2,3,3 Trimethyl 5 Trifluoromethyl Indole

Quantum Chemical Studies on Electronic Structure and Reactivity of Indole (B1671886) Derivatives

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in characterizing the electronic landscape of indole derivatives. The presence of both electron-donating methyl groups and a potent electron-withdrawing trifluoromethyl group on the indole scaffold creates a unique electronic environment in 2,3,3-trimethyl-5-(trifluoromethyl)indole.

Detailed computational analyses reveal the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The trifluoromethyl group at the C5 position significantly influences the electronic properties of the benzene (B151609) ring of the indole nucleus. researchgate.net This substituent generally lowers the energy of both the HOMO and LUMO, which can impact the molecule's reactivity and photophysical properties. researchgate.net

The methyl groups at the C2 and C3 positions contribute to the electronic structure primarily through hyperconjugation and inductive effects. researchgate.net These groups can affect the stability of intermediates and transition states in chemical reactions. researchgate.net

The reactivity of the indole ring is also a key area of computational investigation. The electron-rich pyrrole (B145914) ring is generally susceptible to electrophilic attack, while the trifluoromethylated benzene ring is more prone to nucleophilic substitution. Computational models can predict the most likely sites for various chemical reactions by calculating parameters such as Fukui functions or by modeling the transition states of potential reaction pathways. For instance, in radical trifluoromethylation reactions of indoles, computational studies have successfully rationalized the observed regioselectivity by analyzing reaction kinetics and molecular orbitals. vu.nl

Table 1: Calculated Electronic Properties of Substituted Indoles

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Indole (Reference) | -5.58 | -0.15 | 5.43 | 2.11 |

| 3-Methylindole | -5.45 | -0.08 | 5.37 | 2.35 |

| 5-Trifluoromethylindole | -6.02 | -0.85 | 5.17 | 4.50 |

| 2,3,3-Trimethyl-5-(trifluoromethyl)indole (Predicted) | ~ -5.90 | ~ -0.75 | ~ 5.15 | ~ 4.80 |

Note: The values for 2,3,3-trimethyl-5-(trifluoromethyl)indole are estimated based on the trends observed in related substituted indoles. Actual values would require specific calculations for this molecule.

Mechanistic Elucidation of Synthetic Reactions (e.g., Trifluoromethylation Processes)

Computational chemistry plays a crucial role in elucidating the complex mechanisms of synthetic reactions, including those used to produce trifluoromethylated indoles. vu.nl The introduction of a trifluoromethyl group onto an indole ring can be challenging, and understanding the reaction pathway is vital for optimizing reaction conditions and improving yields.

One common method for trifluoromethylation involves radical species. rsc.org Computational studies, often in conjunction with experimental work, can model the entire reaction coordinate for such processes. vu.nl This includes the generation of the trifluoromethyl radical, its addition to the indole ring, and subsequent steps to form the final product. These models can determine the activation energies for different potential pathways, thereby explaining the observed regioselectivity of the trifluoromethylation. For many indole substrates, direct trifluoromethylation tends to occur at the C2 or C3 position of the pyrrole ring. vu.nlrsc.org However, the specific substitution pattern of 2,3,3-trimethyl-5-(trifluoromethyl)indole suggests a synthesis strategy that likely involves the Fischer indole synthesis using a pre-functionalized phenylhydrazine (B124118). nih.govyoutube.com

In the context of the Fischer indole synthesis, computational modeling can shed light on the key nih.govnih.gov-sigmatropic rearrangement step. The calculations can assess the influence of the trifluoromethyl group on the phenylhydrazine precursor on the energetics of this rearrangement and subsequent cyclization and aromatization steps.

Prediction and Analysis of Spectroscopic Properties (e.g., NMR, UV-Vis, Fluorescence)

Theoretical calculations are highly effective in predicting and interpreting the spectroscopic data of molecules. For 2,3,3-trimethyl-5-(trifluoromethyl)indole, computational methods can provide valuable insights into its NMR, UV-Vis, and fluorescence spectra.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are a standard method for predicting the ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data to confirm the structure. The electron-withdrawing nature of the trifluoromethyl group is expected to cause a downfield shift for the protons and carbons on the benzene portion of the indole ring.

UV-Vis and Fluorescence Spectroscopy: The electronic transitions that give rise to UV-Vis absorption and fluorescence emission can be modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net For indole and its derivatives, the lowest energy electronic transitions are typically the ¹Lₐ and ¹Lₑ transitions. nih.gov The relative energies of these states are highly sensitive to the substitution pattern and the solvent environment. nih.gov The trifluoromethyl group at the C5 position is expected to cause a red-shift (bathochromic shift) in the absorption and emission maxima compared to unsubstituted indole. nih.gov Computational studies can predict the wavelengths of maximum absorption (λₘₐₓ) and emission, as well as the oscillator strengths of the transitions, providing a theoretical basis for the observed photophysical properties. mdpi.com

Table 2: Predicted Spectroscopic Data for 2,3,3-Trimethyl-5-(trifluoromethyl)indole

| Spectroscopic Technique | Predicted Parameter | Predicted Value/Range |

|---|---|---|

| ¹H NMR | Chemical Shift (Ar-H) | δ 7.0 - 8.0 ppm |

| ¹³C NMR | Chemical Shift (C-CF₃) | δ ~125 ppm (quartet) |

| UV-Vis Absorption | λₘₐₓ | ~280-300 nm |

| Fluorescence Emission | Emission Maximum | ~340-360 nm |

Note: These are predicted values based on computational studies of similar indole derivatives and require experimental verification.

Future Research Directions and Perspectives for 2,3,3 Trimethyl 5 Trifluoromethyl Indole

Innovations in Green and Sustainable Synthesis of Trifluoromethylated Indoles

The future synthesis of 2,3,3-Trimethyl-5-(trifluoromethyl)indole and related compounds is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous waste, energy consumption, and the use of eco-friendly solvents. tandfonline.com Traditional methods for indole (B1671886) synthesis, such as the Fischer indole synthesis discovered in 1883, often require harsh acidic conditions and high temperatures. wikipedia.orgnih.gov While effective, these methods are giving way to more sustainable alternatives.

Recent advancements focus on methodologies that are more rapid, efficient, and environmentally benign. tandfonline.com Microwave-assisted organic synthesis, for instance, has been successfully employed to produce trifluoromethylated indoles, significantly reducing reaction times from hours to minutes. tandfonline.com Another promising green approach is the use of visible-light photoredox catalysis. rsc.org This technique has emerged as a powerful tool for sustainable chemical processes, enabling the construction of 2-trifluoromethyl-3-acylindoles under mild conditions. rsc.org Furthermore, the development of metal-free trifluoromethylation reactions using inexpensive and low-toxicity reagents like sodium trifluoromethanesulfinate (CF3SO2Na) represents a significant step forward. rsc.orgresearchgate.net These catalyst-free, visible-light-induced methods facilitate the direct C-H trifluoromethylation of indoles, aligning with the goals of sustainable chemistry. researchgate.net Future research will likely focus on adapting these green methodologies to the specific synthesis of 2,3,3-Trimethyl-5-(trifluoromethyl)indole, potentially starting from precursors like 4-(trifluoromethyl)phenylhydrazine (B1295192) and employing a modified, more sustainable Fischer indole synthesis protocol. wikipedia.orgnih.gov

Exploration of Novel Applications in Emerging Chemical Technologies

The unique structural features of 2,3,3-Trimethyl-5-(trifluoromethyl)indole make it a compelling candidate for exploration in various emerging technologies, particularly in medicinal chemistry and materials science. The indole scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous pharmaceuticals. mdpi.comnih.gov The introduction of a trifluoromethyl group is a key strategy in modern drug design, used to enhance a compound's pharmacokinetic profile by increasing metabolic stability and cell membrane permeability. mdpi.comnih.gov

Consequently, 2,3,3-Trimethyl-5-(trifluoromethyl)indole serves as a valuable building block for creating new therapeutic agents. Research could focus on synthesizing derivatives for targets such as protein kinases, tubulin, or G-protein coupled receptors, where the indole moiety is known to be active. mdpi.comnih.gov The trifluoromethyl group at the 5-position can significantly alter electronic properties and improve interactions with biological targets. mdpi.com Beyond pharmaceuticals, trifluoromethylated organic compounds are finding applications in materials science. rsc.orgnih.gov The N-CF3 group, for example, has been shown to be remarkably robust and could be incorporated into complex materials. nih.gov Future investigations could explore the use of 2,3,3-Trimethyl-5-(trifluoromethyl)indole in the development of novel organic light-emitting diodes (OLEDs), sensors, or other functional materials where its electronic and photophysical properties can be exploited.

Advanced Design of Indole Scaffolds with Enhanced Functional Attributes

The indole ring is a highly versatile scaffold that can be readily modified to fine-tune its biological activity. nih.gov The design of next-generation indole derivatives with enhanced functional attributes hinges on a deep understanding of structure-activity relationships (SAR). nih.gov The structure of 2,3,3-Trimethyl-5-(trifluoromethyl)indole itself represents a specific design choice, combining the indole core with substituents that confer distinct properties.

Future research will focus on the rational design of new scaffolds based on this template. For instance, the indole nitrogen can be functionalized, as the N-H group is often crucial for hydrogen bonding with biological receptors. nih.gov The development of N-trifluoromethylated indoles is an area of growing interest, as the N-CF3 group is exceptionally stable and can serve as a directing group for further chemical modifications. nih.govthieme-connect.com Advanced synthetic strategies, such as the dearomatization of indoles, allow for the creation of complex, three-dimensional spirocyclic indolines containing CF3 groups. acs.orgacs.org These novel 3D structures are of significant interest in drug discovery as they can provide better target specificity and improved physicochemical properties compared to flat aromatic systems. By systematically modifying the substituents on the indole ring of 2,3,3-Trimethyl-5-(trifluoromethyl)indole and exploring novel chemical space through reactions like dearomatization, researchers can design new molecules with precisely tailored functions for specific therapeutic or technological applications. researchgate.net

Integration of Computational and Experimental Approaches for Indole Chemistry Advancement

The advancement of indole chemistry is increasingly driven by a synergistic combination of computational modeling and experimental validation. acs.orgmdpi.com This integrated approach allows for a more efficient and insightful exploration of new compounds and reactions. Computational tools, such as Density Functional Theory (DFT) and molecular docking, are invaluable for predicting the outcomes of reactions, understanding electronic structures, and elucidating the mechanisms of action for biologically active molecules. researchgate.netnih.govresearchgate.net

For a compound like 2,3,3-Trimethyl-5-(trifluoromethyl)indole, computational methods can be used to:

Predict its reactivity and the regioselectivity of further functionalization. nih.gov

Model its interaction with potential biological targets, guiding the design of new drug candidates. mdpi.com

Elucidate the mechanism of novel synthetic routes, such as visible-light-induced reactions. researchgate.net

These in silico predictions are then tested and validated through experimental work. acs.org For example, UV-photoelectron spectroscopy can be used to experimentally determine the ionization energies of indole derivatives, which can then be correlated with computationally predicted molecular orbital energies to provide a comprehensive understanding of the molecule's electronic structure. acs.org Similarly, the synthesis of predicted molecules and their subsequent evaluation in biological assays confirms the computationally guided hypotheses. nih.gov This iterative cycle of prediction and experimentation accelerates the discovery process, enabling the rational design of novel indole-based compounds and methodologies with greater speed and precision.

Q & A

What synthetic strategies are effective for preparing 2,3,3-trimethyl-5-(trifluoromethyl)indole, and what challenges arise in regioselective trifluoromethylation?

Basic Research Question

The synthesis of trifluoromethylated indoles often involves radical or transition-metal-catalyzed methods. For 2,3,3-trimethyl-5-(trifluoromethyl)indole, a plausible route includes palladium-catalyzed coupling or cyclization of pre-functionalized precursors (e.g., indoline or indoleninium salts) . Radical trifluoromethylation typically targets positions 2 or 3 of the indole ring, but regioselectivity challenges arise due to competing electrophilic pathways and steric hindrance from methyl groups . Electrophilic trifluoromethylation (e.g., Togni or Umemoto reagents) is less viable for indoles but may work on indolides .

Methodological Insight : Optimize radical initiators (e.g., TBHP) and CF3 sources (e.g., Langlois reagent) under inert conditions. Monitor regioselectivity via NMR and X-ray crystallography.

How does the trifluoromethyl group influence the electronic and steric properties of 2,3,3-trimethyl-5-(trifluoromethyl)indole?

Basic Research Question

The CF3 group is strongly electron-withdrawing, lowering the pKa of adjacent groups and enhancing metabolic stability. Steric effects from the 3,3-dimethyl substituents further restrict rotational freedom, stabilizing specific conformations . Computational studies (DFT) can quantify these effects by analyzing bond lengths, Mulliken charges, and frontier molecular orbitals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.